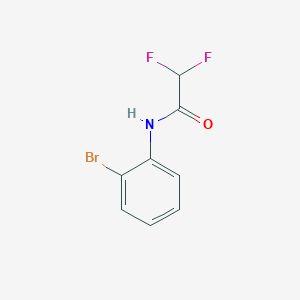

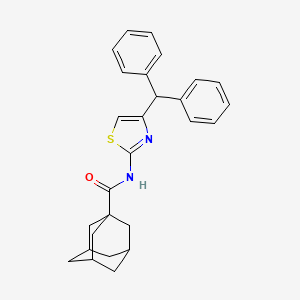

3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azetidines and oxazolidinediones are both important classes of compounds in medicinal chemistry . Azetidines, which contain a four-membered nitrogen-containing ring, are often used as building blocks in the synthesis of various biologically active compounds . Oxazolidinediones, on the other hand, are a type of cyclic urea and have been studied for their potential biological activities .

Molecular Structure Analysis

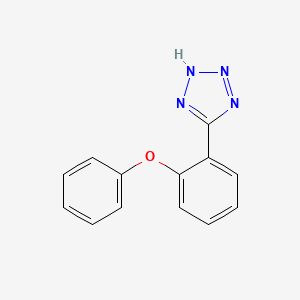

The compound contains an azetidine ring attached to an oxazolidinedione ring via a methylene bridge. The azetidine ring is further substituted with a cyclohexylacetyl group.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and oxazolidinedione rings. Azetidines, being strained four-membered rings, can undergo ring-opening reactions . The carbonyl groups in the oxazolidinedione ring may also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and stereochemistry would all influence its properties .Aplicaciones Científicas De Investigación

Agricultural Applications

- Famoxadone Development : Famoxadone is an example of an oxazolidinone derivative used as a fungicide. It exhibits excellent control over plant pathogens affecting crops such as grapes, cereals, tomatoes, and potatoes. The development of famoxadone highlights the agricultural significance of oxazolidinone derivatives in protecting crops from fungal diseases (Sternberg et al., 2001).

Chemical Synthesis and Methodology

- Oxazolidinone Synthesis : A novel method for synthesizing oxazolidine-2,4-diones using atmospheric carbon dioxide has been developed. This approach provides an environmentally friendly and efficient route to access various oxazolidine-2,4-diones, demonstrating the compound's versatility in chemical synthesis (Zhang et al., 2015).

- Synthesis of α-Hydroxyamides : A method for synthesizing quaternary 1,3-oxazolidine-2,4-diones, which can be further processed to produce α-hydroxyamides, has been reported. This synthesis pathway underscores the utility of oxazolidine derivatives in preparing compounds with potential biological activities (Merino et al., 2010).

Medicinal Chemistry Applications

- Mitochondrial Protein Synthesis Inhibition : Research into oxazolidinone analogs with modifications in the azetidine ring has shown that certain substitutions can reduce mitochondrial protein synthesis inhibition while maintaining antibacterial potency. This finding is crucial for the development of safer antibiotics (Renslo et al., 2007).

Advanced Organic Synthesis Techniques

- One-Step Synthesis of 2-Oxazolidinones : A single-step synthesis of 3,4-disubstituted 2-oxazolidinones has been achieved through a base-catalyzed process involving CO₂ fixation and aza-Michael addition. This method highlights an innovative approach to constructing complex molecules efficiently (Mannisto et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[[1-(2-cyclohexylacetyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c18-13(6-11-4-2-1-3-5-11)16-7-12(8-16)9-17-14(19)10-21-15(17)20/h11-12H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALSYSCNSTXMOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CC(C2)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2507312.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2507315.png)

![1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one](/img/structure/B2507317.png)

![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2507322.png)

![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507328.png)